N-(2,5-dimethoxyphenyl)-4-ethylbenzamide
Description
N-(2,5-Dimethoxyphenyl)-4-ethylbenzamide is a benzamide derivative characterized by a 2,5-dimethoxyphenylamine moiety linked via an amide bond to a 4-ethyl-substituted benzene ring. The ethyl and methoxy substituents contribute to its lipophilicity and electronic profile, which may influence biological activity, such as receptor binding or metabolic stability.
Properties
Molecular Formula |
C17H19NO3 |
|---|---|
Molecular Weight |
285.34 g/mol |
IUPAC Name |
N-(2,5-dimethoxyphenyl)-4-ethylbenzamide |
InChI |
InChI=1S/C17H19NO3/c1-4-12-5-7-13(8-6-12)17(19)18-15-11-14(20-2)9-10-16(15)21-3/h5-11H,4H2,1-3H3,(H,18,19) |
InChI Key |
AXBQXNRRBAPHCZ-UHFFFAOYSA-N |
SMILES |
CCC1=CC=C(C=C1)C(=O)NC2=C(C=CC(=C2)OC)OC |
Canonical SMILES |
CCC1=CC=C(C=C1)C(=O)NC2=C(C=CC(=C2)OC)OC |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects on Aromatic Rings
Table 1: Key Structural Features of Analogous Benzamides
Key Observations:
- Methoxy vs.
- Nitro and Chloro Substituents : Nitro groups () introduce strong electron-withdrawing effects, which may increase reactivity but reduce metabolic stability. Chloro substituents () are common in agrochemicals due to their stability and bioactivity .
- Trifluoromethyl Groups : ’s compound includes a CF3 group, which enhances electronegativity and resistance to oxidative metabolism, often seen in pharmaceuticals and pesticides .
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